1H-Indene, 2-butyl-1-hexyl-
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Overview
Description
1H-Indene, 2-butyl-1-hexyl- is an organic compound with the molecular formula C19H30. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of butyl and hexyl substituents on the indene ring.
Preparation Methods
The synthesis of 1H-Indene, 2-butyl-1-hexyl- can be achieved through several routes. One common method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium (I) catalyst, yielding indene derivatives in high yields . Another approach utilizes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Industrial production methods often involve similar catalytic processes, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
1H-Indene, 2-butyl-1-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indene, 2-butyl-1-hexyl- has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1H-Indene, 2-butyl-1-hexyl- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate various transformations. The exact pathways depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1H-Indene, 2-butyl-1-hexyl- can be compared with other similar compounds, such as:
2-Butyl-3-hexyl-1H-indene: This compound has a similar structure but differs in the position of the substituents.
1H-Indene, 2-butyl-5-hexyloctahydro-: This is a fully hydrogenated derivative, which affects its reactivity and applications.
The uniqueness of 1H-Indene, 2-butyl-1-hexyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
66291-98-3 |
---|---|
Molecular Formula |
C19H28 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-butyl-1-hexyl-1H-indene |
InChI |
InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14-15,18H,3-8,11,13H2,1-2H3 |
InChI Key |
DEFDDALRICXADR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C2=CC=CC=C2C=C1CCCC |
Origin of Product |
United States |
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